![molecular formula C21H23FN4O3S B2384191 3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1216854-63-5](/img/structure/B2384191.png)
3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sigma receptor ligand . It has been implicated in mitigating the effects of methamphetamine in vitro . It is also known as “3-[[4-[4-(4-Fluorophenyl)piperazin-1-Yl]-4-Oxidanylidene-Butanoyl]amino]benzamide” with a molecular formula of C21H23FN4O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl moiety next to a piperazine ring . The molecular weight is 398.4 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 398.4 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 95.7 Ų .Applications De Recherche Scientifique
Antifungal Activity
The compound has been investigated for its potential as an antifungal agent. Although some derivatives synthesized from related structures showed no significant antifungal activity against specific strains of Candida, certain analogs displayed fungicidal effects against Candida galibrata and Candida albicans . Further research could explore its efficacy against other fungal pathogens.
Antibacterial Properties
New derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position demonstrated stronger bactericidal effects against Gram-negative species compared to those with benzenesulfonyl moieties . Investigating its mechanism of action and potential applications in combating bacterial infections could be valuable.
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be fully identified. It is known that the compound has a piperazine moiety , which is a common feature in many drugs that target the central nervous system. The presence of the fluorophenyl group may also suggest an interaction with certain types of receptors or enzymes in the body .
Mode of Action
The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing signal transduction pathways, enzyme activities, or receptor functions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound interacts with G protein-coupled receptors, it could influence intracellular signaling pathways such as the cyclic AMP pathway or the phosphoinositide pathway
Pharmacokinetics
For example, the piperazine ring may enhance the compound’s solubility, potentially improving its absorption and distribution . The fluorophenyl group could affect the compound’s metabolism, possibly leading to the formation of active metabolites .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if the compound acts as an antagonist at a certain receptor, it could inhibit the receptor’s activity, leading to decreased cellular responses to the receptor’s natural ligand .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets . Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, potentially affecting the compound’s efficacy .
Propriétés
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S/c22-16-8-10-17(11-9-16)25-12-14-26(15-13-25)21(27)7-3-6-20-23-18-4-1-2-5-19(18)30(28,29)24-20/h1-2,4-5,8-11H,3,6-7,12-15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCCDMULOHFHRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)
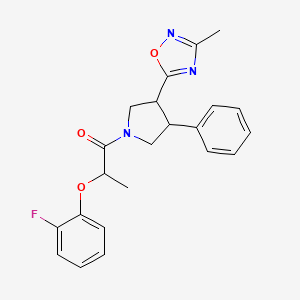
![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)
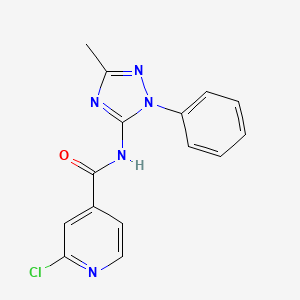
![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)
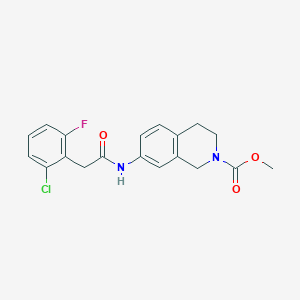

![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2384124.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)
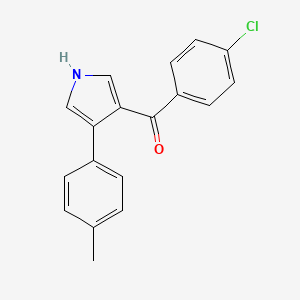
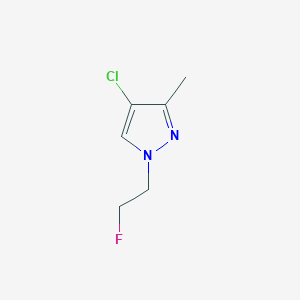
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2384129.png)
![3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2384130.png)